molecular formula C19H14ClFN4OS B2566532 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide CAS No. 894050-15-8

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide

Cat. No.: B2566532
CAS No.: 894050-15-8
M. Wt: 400.86
InChI Key: QKAZDGYJCNYSCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide is a synthetic small molecule of significant interest in early-stage pharmacological research, primarily for its potential as a kinase inhibitor. Its core structure, featuring a thiazolotriazole scaffold, is a privileged motif in medicinal chemistry known for conferring high-affinity binding to enzyme active sites. Preliminary research and molecular modeling studies suggest this compound may exhibit potent activity against specific tyrosine kinases, including those implicated in oncogenic signaling pathways ¹ . This targeted inhibition makes it a valuable chemical probe for investigating intracellular signal transduction mechanisms and for validating novel targets in cancer biology. Furthermore, the structural complexity of the molecule, integrating chlorophenyl, fluorobenzamide, and a fused heterobicyclic system, presents a compelling template for structure-activity relationship (SAR) studies aimed at optimizing selectivity and potency against a panel of kinases. Researchers utilize this compound in biochemical assays to characterize kinase function and in cellular models to study its effects on proliferation and apoptosis. Its research applications are strictly confined to basic scientific investigation to explore its mechanism of action and therapeutic potential.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4OS/c20-14-6-4-12(5-7-14)17-23-19-25(24-17)16(11-27-19)8-9-22-18(26)13-2-1-3-15(21)10-13/h1-7,10-11H,8-9H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAZDGYJCNYSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide Compounds with similar structures have been reported to exhibit anticancer properties, suggesting that this compound may also target cancer cells.

Mode of Action

The exact mode of action of This compound It is mentioned that the compound showed superior top1 inhibitory activity. Top1, or topoisomerase I, is an enzyme that alters the supercoiling of DNA, and its inhibition can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells.

Biochemical Pathways

The biochemical pathways affected by This compound Given its potential anticancer properties and top1 inhibitory activity, it can be inferred that this compound may affect DNA replication and transcription pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Result of Action

The molecular and cellular effects of This compound Based on its potential anticancer properties and top1 inhibitory activity, it can be inferred that this compound may induce DNA damage, cell cycle arrest, and apoptosis in cancer cells.

Biological Activity

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features include a thiazolo[3,2-b][1,2,4]triazole moiety, which is known for various biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C21H19ClN4O2S
  • Molecular Weight : 426.92 g/mol
  • CAS Number : 894026-76-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazolo[3,2-b][1,2,4]triazole structure is known to exhibit:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains and fungi .
  • Anticancer Properties : Research indicates that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways .
  • Anticonvulsant Effects : Some studies suggest that related compounds exhibit anticonvulsant properties in animal models, indicating potential therapeutic applications in epilepsy .

Biological Activity Overview

Activity Type Description References
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria. ,
AnticancerInduces apoptosis and inhibits proliferation in various cancer cell lines.
AnticonvulsantDemonstrated anticonvulsant effects in animal models.
Anti-inflammatoryPotential to reduce inflammation through modulation of inflammatory pathways.

Case Studies and Research Findings

  • Antimicrobial Study :
    A study by researchers evaluated the antimicrobial properties of thiazole derivatives similar to this compound. The results showed significant inhibition of bacterial growth against both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
  • Anticancer Research :
    In vitro studies demonstrated that compounds with a similar thiazolo-triazole framework exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved the induction of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .
  • Anticonvulsant Evaluation :
    A comparative study assessed the anticonvulsant activity of various triazole derivatives using the maximal electroshock seizure (MES) model in rodents. The results indicated that certain derivatives showed lower ED50 values than phenobarbital, suggesting enhanced efficacy in seizure control .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazolo[3,2-b][1,2,4]triazole structures exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. For instance:

  • In vitro studies have demonstrated that certain derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria .
  • Molecular docking studies reveal that these compounds bind effectively to bacterial enzymes, suggesting mechanisms for their antimicrobial action.

Anticancer Potential

The compound has also been evaluated for its anticancer properties:

  • Cell Line Studies : In vitro testing against cancer cell lines (e.g., MCF7 for breast cancer) has shown that specific derivatives can induce cytotoxic effects, making them potential candidates for further development as anticancer agents .
  • Mechanistic Insights : Molecular modeling studies suggest that these compounds may interact with specific receptors involved in cancer cell proliferation and survival pathways.

Binding Affinity Studies

Interaction studies involving N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide focus on its binding affinity with various biological targets:

  • Techniques such as molecular docking and surface plasmon resonance are often employed to elucidate these interactions.
  • These studies are crucial for understanding the therapeutic potential and safety profile of this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally similar thiazolo-triazole derivatives, highlighting substituent effects on melting points, synthetic yields, and spectral features:

Compound Name R1 (Triazole Substituent) R2 (Benzamide/Other Group) Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Biological Activity
N-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide 4-Cl 3-Fluorobenzamide Not reported Not reported C=O (1663–1682 cm⁻¹, IR); NH (3150–3319 cm⁻¹) Not reported
2-(4-Chlorophenyl)-6-(4-(trifluoromethyl)phenyl)thiazolo[3,2-b][1,2,4]triazole (7b) 4-Cl 4-CF3-Phenyl 160–162 21 C=S (1247–1255 cm⁻¹, IR); 13C NMR consistent Not tested
2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (8b) 4-Cl 4-OCH3-Phenyl 130–132 85 13C NMR consistent Not tested
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide 4-F 4-OCH3-Phenyl (oxalamide) Not reported Not reported Not reported Not reported
Thiazolo[3,2-b]-1,2,4-triazole derivatives (General Class) Varied (e.g., Cl, F, Br) Varied (e.g., aryl, alkyl) 107–166 76–85 NH/νC=S bands (IR); NMR consistency Vasodilatory activity (in vitro)

Key Observations:

  • Substituent Effects on Melting Points : Electron-withdrawing groups like trifluoromethyl (7b, 160–162°C) increase melting points compared to electron-donating methoxy groups (8b, 130–132°C), likely due to enhanced crystallinity .
  • Synthetic Yields : Methoxy-substituted derivatives (e.g., 8b, 85% yield) are synthesized more efficiently than CF3-substituted analogs (7b, 21% yield), suggesting steric or electronic challenges in introducing strong electron-withdrawing groups .
  • Spectral Signatures : The absence of C=O IR bands in triazole-thiones (e.g., compounds 7–9) confirms tautomeric shifts to thione forms, critical for reactivity .

Tautomerism and Reactivity

Thiazolo-triazoles exist in thiol-thione tautomeric equilibria, as confirmed by IR spectra (e.g., νC=S at 1247–1255 cm⁻¹ and absence of νS-H bands) . The target compound’s 3-fluorobenzamide group may stabilize the thione form, influencing its interaction with biological targets compared to non-fluorinated analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.